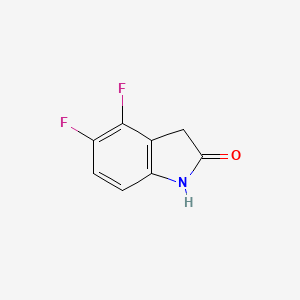

4,5-difluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPHSWQGQCGBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395648 | |

| Record name | 4,5-DIFLUOROOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-64-0 | |

| Record name | 4,5-DIFLUOROOXINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 4,5-difluoroindolin-2-one

An In-Depth Technical Guide to the Synthesis and Properties of 4,5-Difluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure has become a pivotal strategy for modulating physicochemical and pharmacokinetic properties, often leading to compounds with enhanced potency and improved metabolic stability. This guide provides a comprehensive technical overview of this compound, a key intermediate in the development of next-generation pharmaceuticals. We will explore its synthesis through logical, field-proven routes, detail its physicochemical and spectroscopic properties, and discuss its significance and application in modern drug discovery, with a particular focus on the development of kinase inhibitors.

Introduction: The Strategic Value of this compound

This compound is a synthetic organic compound featuring a bicyclic indole core with two fluorine atoms substituted on the benzene ring at positions 4 and 5. This specific substitution pattern is not arbitrary; it is a deliberate design choice rooted in the principles of medicinal chemistry.

The introduction of fluorine can profoundly influence a molecule's biological profile.[1][2] Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Fluorine substitution at the 4 and 5 positions can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functionalities, such as the amide proton, which can influence solubility and interactions with biological targets.

-

Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of the molecule to better fit into a binding pocket.

-

Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Consequently, this compound has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors for oncology.[3] Its structure provides a robust platform for creating bioactive molecules with enhanced binding affinity, selectivity, and superior pharmacokinetic profiles.[3]

Synthesis of this compound: A Plausible and Efficient Route

While multiple synthetic strategies for oxindole cores exist, a highly efficient and industrially scalable approach involves the reductive cyclization of a corresponding 2-nitrophenylacetate derivative. This method is advantageous due to the availability of starting materials and the generally high yields of the cyclization step. A plausible and well-precedented synthesis of this compound begins with 4,5-difluoro-2-nitroaniline.[4][5][6]

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway to this compound.

Causality Behind Experimental Choices

-

Starting Material Selection: 4,5-Difluoro-2-nitroaniline is a commercially available and logical precursor.[5][6] The nitro and amine groups provide the necessary handles for the subsequent chemical transformations required to build the oxindole ring system. An alternative, analogous route often starts with a dihalonitrobenzene, reacting it with a malonic ester.[7]

-

Introduction of the Acetic Acid Moiety: A standard method to construct the oxindole framework is via an intermediate like diethyl (4,5-difluoro-2-nitrophenyl)malonate. This is typically achieved by converting the starting aniline to a more suitable intermediate (like an iodo- or bromo-derivative via a Sandmeyer reaction) which can then undergo nucleophilic substitution with the enolate of diethyl malonate.

-

Reductive Cyclization: The core of the synthesis is the simultaneous reduction of the nitro group to an amine and the intramolecular cyclization to form the five-membered lactam ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[8][9] Alternatively, reduction with iron powder in acetic acid provides a cost-effective and robust option, particularly for larger-scale synthesis.[7]

-

Hydrolysis and Decarboxylation: The resulting 3-carboxyethyl-oxindole intermediate is then subjected to acidic hydrolysis. Heating in aqueous acid, such as hydrochloric acid, serves to both hydrolyze the ester to a carboxylic acid and subsequently promote decarboxylation, yielding the final target molecule, this compound.

Physicochemical and Spectroscopic Properties

The defining characteristics of this compound are summarized below.

Physicochemical Data

| Property | Value |

| CAS Number | 850429-64-0 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Boiling Point | 294.7°C at 760 mmHg |

| Appearance | Solid at room temperature |

| Solubility | Soluble in common organic solvents |

(Data sourced from commercial supplier information)[3]

Predicted Spectroscopic Characteristics

While experimental spectra are not publicly available, the structure allows for the confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR:

-

Aromatic Region (6.8-7.5 ppm): Two signals corresponding to the aromatic protons at C6 and C7. These protons will exhibit coupling to each other (ortho-coupling, J ≈ 8-9 Hz) and additional, smaller couplings to the fluorine atoms at C5 and C4, respectively (J_HF ≈ 6-10 Hz), resulting in complex doublet of doublets patterns.

-

Methylene Protons (≈3.6 ppm): A sharp singlet corresponding to the two protons of the CH₂ group at C3.

-

Amide Proton (≈8.0-9.0 ppm): A broad singlet for the NH proton, which may exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (≈175 ppm): A singlet for the C2 carbonyl carbon.

-

Aromatic Carbons (105-150 ppm): Six distinct signals. The carbons directly bonded to fluorine (C4 and C5) will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-250 Hz).[10] The carbons adjacent to the C-F bonds (C3a, C6, C7a) will show smaller two- or three-bond couplings (²J_CF or ³J_CF).

-

Methylene Carbon (≈36 ppm): A singlet for the C3 carbon.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.

-

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals. The oxindole scaffold is a "privileged structure" known to bind to a variety of biological targets, most notably the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: Drug discovery workflow using this compound.

A common synthetic step involves a condensation reaction (e.g., Knoevenagel condensation) between the C3 methylene group of this compound and a substituted aldehyde. This reaction introduces a crucial 3-alkylidene moiety, which is a common feature in many kinase inhibitors like Sunitinib. The fluorine atoms at the 4 and 5 positions help to anchor the molecule in the target's binding site and improve its overall drug-like properties. By varying the aldehyde, medicinal chemists can rapidly generate a library of analogs for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic parameters.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible, multi-step synthesis of this compound based on established chemical principles for oxindole synthesis.

Objective: To synthesize this compound from 4,5-difluoro-2-nitrophenylacetic acid.

Step 1: Synthesis of Methyl (4,5-difluoro-2-nitrophenyl)acetate

-

Reagents & Setup: To a solution of 4,5-difluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Reaction: Warm the mixture to reflux and heat for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude methyl ester can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Reagents & Setup: In a flask suitable for hydrogenation, dissolve the crude methyl (4,5-difluoro-2-nitrophenyl)acetate (1.0 eq) in acetic acid (0.1 M).

-

Reduction: Add iron powder (4.0-5.0 eq) portion-wise to the stirring solution. The reaction is exothermic. Maintain the temperature below 60°C with a water bath.

-

Cyclization: After the addition is complete, heat the mixture to 90-100°C for 2-3 hours. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes to form the indolin-2-one ring.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with water and brine to remove residual acetic acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

References

- [No Title] (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings - Purdue e-Pubs. (n.d.).

- Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06179A - The Royal Society of Chemistry. (2023, February 9).

-

Al-Ostath, A., Abotaleb, N., & Al-Majid, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4707. [Link]

- Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. - ResearchGate. (n.d.).

- Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. (n.d.).

- Reductive Cyclization of Nitroarenes. | Download Scientific Diagram - ResearchGate. (n.d.).

- Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates - ResearchGate. (n.d.).

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid - Semantic Scholar. (2023, December 12).

- 4,5-Difluoro-2-nitroaniline - Chem-Impex. (n.d.).

- 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.).

- 4,5-Difluoro-2-nitroaniline - Chem-Impex. (n.d.).

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents. (n.d.).

Sources

- 1. Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06179A [pubs.rsc.org]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemconnections.org [chemconnections.org]

A Senior Application Scientist's Technical Guide to 4,5-Difluoroindolin-2-one: Properties, Characterization, and Application

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indolin-2-one (or oxindole) scaffold stands out as a "privileged structure," a framework that consistently appears in molecules with significant biological activity.[1] Its inherent structural rigidity and capacity for diverse functionalization make it an ideal starting point for drug design. The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,5-difluoroindolin-2-one, dramatically amplifies its utility. Fluorine's unique electronic properties—high electronegativity and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This guide provides an in-depth examination of this compound, a key intermediate whose structural features are highly sought after in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4] We will move beyond a simple recitation of data to explore the causality behind its properties and provide robust, field-tested protocols for its characterization, empowering researchers to fully leverage this potent chemical building block.

Part 1: Core Molecular and Physicochemical Profile

The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. These data are summarized below.

Data Summary Table: Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 4,5-Difluoro-1,3-dihydroindol-2-one | [5] |

| Synonyms | 4,5-difluorooxindole, 4,5-Difluoro-1,3-dihydroindol-2-one | [5][6] |

| CAS Number | 850429-64-0 | [3][5] |

| Molecular Formula | C₈H₅F₂NO | [2][3][5] |

| Molecular Weight | 169.13 g/mol | [3] |

| Appearance | Typically a solid at room temperature. May appear as an off-white to light yellow solid. | [2][7] |

| Melting Point | 194-198 °C | [6] |

| Boiling Point | 294.7 ± 40.0 °C (Predicted at 760 mmHg) | [3][6] |

| Solubility | Soluble in common organic solvents. | [2] |

| Storage | Store at room temperature under a dry, sealed atmosphere. | [3][6] |

Part 2: Structural Rationale and Chemical Reactivity

The compound is a synthetic organic molecule built upon an indole structure, which consists of a benzene ring fused to a pyrrole ring.[2] The presence of two fluorine atoms at the 4 and 5 positions of the benzene portion of the ring is the most significant feature, profoundly influencing its chemical personality.

-

Electron-Withdrawing Effects: The two fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution and modifying the acidity of the N-H proton of the lactam.

-

Enhanced Lipophilicity: Fluorination typically increases a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetic behavior in drug candidates.[2]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at these positions can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of derivative drug molecules.[3]

-

Reactive Sites: The primary sites for synthetic modification are:

-

The Nitrogen Atom (N-1): The proton on the nitrogen is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, a common strategy for attaching side chains that modulate biological activity.

-

The α-Carbon (C-3): The methylene protons at the C-3 position are adjacent to the carbonyl group, making them acidic and enabling enolate formation. This allows for reactions such as aldol condensations and alkylations, providing a route to introduce substituents that can interact with the active sites of target proteins.

-

The inherent stability of the difluorinated ring, combined with the versatile reactivity of the oxindole core, makes this compound an ideal intermediate for building complex molecular architectures.

Part 3: Spectroscopic Characterization Workflow

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures and provides standardized protocols for data acquisition.

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Expected ¹H NMR Signatures:

-

Aromatic Region (approx. 6.8-7.5 ppm): Two signals corresponding to the two protons on the difluorinated benzene ring. These signals will likely appear as complex multiplets (e.g., doublet of doublets) due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF).

-

Methylene Protons (approx. 3.5 ppm): A singlet corresponding to the two protons of the CH₂ group at the C-3 position.

-

Amide Proton (approx. 10.5 ppm, in DMSO-d₆): A broad singlet corresponding to the N-H proton. Its chemical shift can be highly dependent on solvent and concentration.

Expected ¹⁹F NMR Signatures:

-

Two distinct signals are expected for the diastereotopic fluorine atoms at C-4 and C-5. These signals will likely show coupling to each other and to the adjacent aromatic protons. This spectrum is crucial for confirming the substitution pattern.

Mass Spectrometry (MS)

Methodology:

-

Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Detection: Analyze in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Expected Data:

-

The primary ion observed will be the protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 170.04 . This confirms the molecular weight of the compound.

Part 4: Application in Kinase Inhibitor Synthesis

The true value of this compound is realized in its application as a core building block for synthesizing highly potent and selective kinase inhibitors.[3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

The oxindole core of this molecule often serves as a scaffold that mimics the adenine region of ATP, allowing it to sit within the kinase's ATP-binding pocket. The strategic placement of the fluorine atoms can enhance this binding affinity and improve the drug's overall pharmacokinetic profile.[2][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 850429-64-0 CAS MSDS (4,5-DIFLUOROOXINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 247564-63-2 CAS MSDS (4,5-DIFLUOROINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Strategic Role of 4,5-Difluoroindolin-2-one in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth technical overview of 4,5-difluoroindolin-2-one, a key building block whose unique electronic properties are harnessed in the development of targeted therapeutics, particularly in the realm of oncology. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, molecular characteristics, and strategic application of this valuable intermediate.

Core Molecular Profile

This compound, also known as 4,5-difluorooxindole, is a synthetic organic compound built upon a bicyclic indole framework.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its chemical and biological properties.[1]

| Property | Value | Source(s) |

| CAS Number | 850429-64-0 | [2] |

| Molecular Formula | C₈H₅F₂NO | [2] |

| Molecular Weight | 169.13 g/mol | [3] |

| IUPAC Name | 4,5-Difluoro-1,3-dihydroindol-2-one | [2] |

| Physical State | Solid at room temperature | [1] |

| Solubility | Soluble in organic solvents | [1] |

The Significance of Fluorine Substitution in Drug Design

The introduction of fluorine into a drug candidate can profoundly impact its pharmacological profile. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the local electronic environment. This can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency.

-

Increased Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

In the context of this compound, these properties make it an attractive scaffold for the development of kinase inhibitors.[3]

Synthesis of this compound

While various synthetic routes to substituted indolin-2-ones exist, a common strategy for preparing fluorinated analogs involves the cyclization of a suitably substituted nitrophenyl derivative. A representative synthesis of a related compound, 5-fluoroindolin-2-one, provides a foundational methodology that can be adapted for the 4,5-difluoro analog. This process typically involves two key steps:

-

Nucleophilic Aromatic Substitution: The synthesis often begins with a di-fluorinated nitrobenzene derivative. For instance, 2,4-difluoronitrobenzene can be reacted with a malonic ester, such as dimethyl malonate, in the presence of a base to form a 4-fluoro-2-(dialkyl malonate) nitrobenzene intermediate.[4]

-

Reductive Cyclization: The nitro group of the intermediate is then reduced, typically using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid and hydrochloric acid).[4] This reduction is followed by an intramolecular cyclization to form the indolin-2-one ring system. Subsequent hydrolysis and decarboxylation yield the final product.[4]

Exemplary Protocol: Synthesis of 5-Fluoroindol-2-one (Adaptable for this compound)

This protocol is based on the synthesis of 5-fluoroindol-2-one and serves as a template. The starting materials would need to be adjusted for the synthesis of the 4,5-difluoro analog (e.g., starting with 1,2-difluoro-4-nitrobenzene).

-

Step 1: Synthesis of 4-Fluoro-2-(dimethyl malonate)nitrobenzene.

-

In a reaction vessel under an inert atmosphere (e.g., Nitrogen), combine 2,4-difluoronitrobenzene and dimethyl malonate.

-

Slowly add a suitable base (e.g., sodium hydride or potassium carbonate) while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired intermediate.[4]

-

-

Step 2: Reductive Cyclization and Decarboxylation.

-

Dissolve the intermediate from Step 1 in a mixture of acetic acid and hydrochloric acid.

-

Heat the solution to reflux.

-

Gradually add iron powder to the refluxing solution.

-

Continue to monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product, 5-fluoroindol-2-one, by column chromatography.[4]

-

Application in Kinase Inhibitor Synthesis

This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors. The indolin-2-one core serves as a scaffold that can be functionalized at the 3-position to create compounds that target the ATP-binding site of various kinases. A prominent example of a drug developed from a similar scaffold is Sunitinib, which is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

The synthesis of these inhibitors often involves a Knoevenagel condensation between this compound and a substituted aldehyde, typically a pyrrole-carboxaldehyde derivative. This reaction forms the characteristic exocyclic double bond at the 3-position of the indolinone core.

Caption: Synthesis of a kinase inhibitor from this compound.

Mechanism of Action: Targeting Angiogenesis

Many of the kinase inhibitors derived from this compound target key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.

Caption: Mechanism of action of a this compound-based VEGFR-2 inhibitor.

The inhibitor molecule competes with ATP for binding to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

Experimental Protocols

The evaluation of novel kinase inhibitors derived from this compound involves a series of in vitro assays to determine their potency and cellular effects.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, such as VEGFR-2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of remaining ATP or the amount of phosphorylated substrate is measured, often using a luminescence-based method.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Recombinant human VEGFR-2 enzyme.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

ATP solution.

-

Test compound (serially diluted in DMSO).

-

Detection reagent (e.g., Kinase-Glo®).

-

-

Assay Procedure:

-

Add kinase buffer, substrate, and ATP to the wells of a 96-well plate.

-

Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the VEGFR-2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.

Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.

Step-by-Step Methodology:

-

Prepare Matrigel Plates:

-

Thaw Matrigel on ice and pipette it into the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest human umbilical vein endothelial cells (HUVECs).

-

Resuspend the cells in culture medium containing various concentrations of the test compound.

-

Seed the HUVECs onto the solidified Matrigel.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Monitor the formation of tube-like structures using a light microscope.

-

Capture images of the tube networks at different time points.

-

-

Quantification:

-

Analyze the captured images using angiogenesis analysis software.

-

Quantify parameters such as the total tube length, number of junctions, and number of loops.

-

Compare the results from the treated wells to the vehicle control to determine the inhibitory effect of the compound on tube formation.

-

Conclusion

This compound stands out as a privileged scaffold in the design of targeted kinase inhibitors. Its strategic difluorination pattern confers advantageous physicochemical properties that translate into improved pharmacological profiles. A thorough understanding of its synthesis, chemical properties, and biological applications is essential for medicinal chemists and drug discovery teams aiming to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and application of this important molecular building block.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Yang, Q., Dai, G. L., Yang, Y. M., Luo, Z., & Tang, Z. Y. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Organic Letters, 20(11), 3242–3246.

- Google Patents. (n.d.). US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid.

- Li, Q., Zhao, S. N., Li, G., He, Y., & Zhao, X. J. (2022). Synthesis of 5-Fluoro-dihydroindolizines from Pyrrole-2-acetic Acids and Trifluoromethyl Alkenes via Dual C–F Bond Cleavage in a CF3 Group. The Journal of Organic Chemistry, 87(7), 4933–4943.

- Frontiers in Pharmacology. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Pharmacology, 11, 583.

- Google Patents. (n.d.). CN104045592A - 5-fluoroindole-2-one preparation method.

- MDPI. (2022).

- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

Sources

mechanism of action of indolin-2-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of Indolin-2-One Derivatives

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This guide provides a comprehensive exploration of the molecular mechanisms through which indolin-2-one derivatives exert their therapeutic effects. While renowned for their role as competitive inhibitors of protein kinases, leading to the development of FDA-approved drugs like Sunitinib and Nintedanib, the biological activities of this versatile scaffold are not confined to a single mode of action.[2][4][5][6] We will dissect the primary mechanism of kinase inhibition, explore alternative and emerging mechanisms such as the induction of oxidative stress and microtubule disruption, and detail the rigorous experimental protocols required to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this critical class of therapeutic agents.

Part 1: The Core Mechanism - Multi-Targeted Protein Kinase Inhibition

The most well-characterized mechanism of action for indolin-2-one derivatives is the inhibition of protein kinases, enzymes that catalyze the phosphorylation of substrate proteins and are pivotal regulators of cellular signaling.[7][8] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. Indolin-2-one derivatives typically function as Type II ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation.[9][10][11] The oxindole core is crucial for this interaction, forming critical hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[12]

Key Kinase Families Targeted by Indolin-2-One Derivatives:

-

Receptor Tyrosine Kinases (RTKs): This is the largest and most significant class of targets. By inhibiting RTKs on the cell surface, these compounds block extracellular growth factor signaling cascades that drive tumor proliferation and angiogenesis.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathway responsible for angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[4][13][14]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are involved in cell growth, proliferation, and angiogenesis. Their inhibition contributes significantly to the anti-tumor and anti-fibrotic effects of drugs like Sunitinib and Nintedanib.[4][5][13][14][15]

-

Fibroblast Growth Factor Receptors (FGFRs): Crucial for cell proliferation and migration, FGFR signaling is a key driver of fibrosis. Nintedanib's efficacy in idiopathic pulmonary fibrosis is largely attributed to its potent inhibition of FGFRs.[5][10][15]

-

c-KIT: This RTK is a primary oncogenic driver in the majority of gastrointestinal stromal tumors (GIST). Indolin-2-one derivatives like Sunitinib are effective second-line therapies for GISTs that have developed resistance to imatinib.[4][13][16]

-

Other RTKs: The multi-targeted nature of these compounds means they often inhibit other RTKs, including FLT3, RET, and CSF-1R, broadening their therapeutic potential.[14][16][17]

-

-

Non-Receptor and Serine/Threonine Kinases: While less common, certain derivatives are designed to target intracellular kinases.

Structural Basis of Kinase Selectivity

The selectivity of an indolin-2-one derivative for specific kinases is dictated by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3, C5, and C6 positions are particularly influential in tuning the binding affinity and selectivity profile.[7][9][12]

-

C3-Position: The substituent at this position projects out of the ATP-binding pocket and interacts with the surrounding solvent-exposed region, significantly influencing selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for VEGFR.[9]

-

C5-Position: Halogen substitutions at this position, such as the fluorine atom in Sunitinib, often enhance inhibitory activity against key targets like VEGFR-2 and PDGFRβ by forming additional interactions in a hydrophobic pocket.[12]

The diagram below illustrates the general mechanism of RTK inhibition by indolin-2-one derivatives and its impact on major downstream signaling pathways.

Caption: A typical workflow for determining the mechanism of action.

Key Experimental Protocols

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous measure of kinase inhibition.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified kinase, a specific peptide or protein substrate, and assay buffer.

-

Inhibitor Addition: Add the indolin-2-one derivative at various concentrations (typically a serial dilution). Include a DMSO vehicle control.

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP mixture, which includes [γ-³³P]-ATP and unlabeled Mg-ATP. Incubate at 30°C for a predetermined time (e.g., 20-40 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]-ATP will not.

-

Washing: Wash the filter paper multiple times with phosphoric acid to remove unbound radioactivity.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [21][22]

This protocol validates that the compound inhibits the target kinase within a living cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., cancer cells overexpressing the target RTK) and allow them to adhere. Starve the cells (serum-free media) to reduce basal signaling, then treat with the indolin-2-one derivative for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-2) for a short period (5-15 minutes) to induce kinase phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to confirm equal loading. A decrease in the phospho-protein signal relative to the total protein in treated samples indicates successful target inhibition. [11]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the indolin-2-one derivative. Include a vehicle control (DMSO) and a media-only control.

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ value. [23]

Comparative Data for Key Indolin-2-One Derivatives

The following table summarizes the inhibitory concentrations for two clinically approved indolin-2-one drugs against their primary kinase targets, illustrating their multi-targeted nature.

| Compound | Target Kinase | IC₅₀ (nM) | Primary Therapeutic Application |

| Sunitinib | VEGFR-2 | 9 | Renal Cell Carcinoma, GIST [4][13] |

| PDGFRβ | 2 | Renal Cell Carcinoma, GIST [13] | |

| c-KIT | 8 | Imatinib-resistant GIST [4][13] | |

| FLT3 | 250 | (Relevant in AML) [14] | |

| Nintedanib | VEGFR-2 | 21 | Idiopathic Pulmonary Fibrosis, NSCLC [5] |

| FGFR-1 | 69 | Idiopathic Pulmonary Fibrosis [5][10] | |

| PDGFRα | 59 | Idiopathic Pulmonary Fibrosis [5][15] | |

| Src | 156 | (Non-receptor tyrosine kinase) [5] |

Conclusion

The indolin-2-one scaffold represents a remarkably successful platform for the design of targeted therapeutics. Its primary and most exploited mechanism of action is the ATP-competitive inhibition of a range of protein kinases, which has yielded powerful anti-cancer and anti-fibrotic agents by disrupting pathogenic signaling cascades. However, the chemical tractability of the core structure has enabled the development of derivatives with entirely distinct mechanisms, including the induction of apoptosis via TrxR inhibition and the disruption of microtubule dynamics. A thorough understanding of these diverse mechanisms, validated through a rigorous and logical progression of in vitro and cell-based experiments, is paramount for the continued development of novel and highly effective indolin-2-one-based drugs. As research progresses, this "privileged scaffold" will undoubtedly be adapted to engage an even broader array of biological targets, further cementing its importance in the field of drug discovery.

References

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link]

-

Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives from Homophthalic Acid. Thieme Connect. Available at: [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. Available at: [Link]

-

Sunitinib. Wikipedia. Available at: [Link]

-

Nintedanib. Wikipedia. Available at: [Link]

-

Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Bentham Science. Available at: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. National Defense Medical Center. Available at: [Link]

-

Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. PubMed. Available at: [Link]

-

Mechanism of Action | OFEV® (nintedanib) capsules. Boehringer Ingelheim. Available at: [Link]

-

What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link]

-

Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. Available at: [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science. Available at: [Link]

-

Sunitinib Malate. Massive Bio. Available at: [Link]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. SCIRP. Available at: [Link]

-

Nintedanib. NCBI Bookshelf. Available at: [Link]

-

Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal. Available at: [Link]

-

Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. AIP Publishing. Available at: [Link]

-

Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. PubMed. Available at: [Link]

-

Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. National Institutes of Health. Available at: [Link]

-

Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. National Institutes of Health. Available at: [Link]

-

Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. ResearchGate. Available at: [Link]

-

2-Indolinone a versatile scaffold for treatment of cancer: A patent review (2008-2014). ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. National Institutes of Health. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

-

General strategies of indolin‐2‐one and dihydroquinolin‐2‐one derivatives. ResearchGate. Available at: [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. ResearchGate. Available at: [Link]

-

Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Ingenta Connect. Available at: [Link]

-

Indolin-2-one Derivatives as Selective Aurora B Kinase Inhibitors Targeting Breast Cancer. ResearchGate. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sunitinib - Wikipedia [en.wikipedia.org]

- 5. Nintedanib - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 13. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 17. massivebio.com [massivebio.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding M...: Ingenta Connect [ingentaconnect.com]

- 20. researchgate.net [researchgate.net]

- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

The Strategic Rise of Fluorinated Indolinones: From Serendipitous Discovery to Precision Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The indolinone scaffold, a privileged heterocyclic motif, has undergone a remarkable transformation in medicinal chemistry, evolving from its early discovery to become the cornerstone of several targeted cancer therapies. This guide provides an in-depth exploration of the discovery and history of fluorinated indolinones, with a particular focus on their pivotal role as protein kinase inhibitors. We will dissect the strategic rationale behind the incorporation of fluorine, tracing its impact on physicochemical properties, metabolic stability, and target engagement. Through a detailed case study of Sunitinib, a paradigm of multi-targeted tyrosine kinase inhibitors, we will illuminate the journey from initial lead compounds to a clinically approved therapeutic. This guide will further provide detailed synthetic methodologies and explore the mechanistic intricacies that underpin the therapeutic success of this important class of molecules.

The Indolinone Core: A Foundation for Kinase Inhibition

The story of fluorinated indolinones begins with the recognition of the indolinone (or 2-oxindole) scaffold as a versatile framework for interacting with ATP-binding sites of protein kinases.[1][2] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indolinone structure, with its hydrogen bond donor and acceptor capabilities, proved to be an excellent starting point for designing competitive ATP mimics.[2][3]

Early research focused on synthesizing and evaluating various substituted indolinones for their ability to inhibit a range of kinases. These small molecules demonstrated promising anti-proliferative and anti-angiogenic properties, laying the groundwork for more advanced drug discovery programs.[4] The 3-substituted indolinone core, in particular, emerged as a key pharmacophore for potent and selective anticancer activity.[5][6][7]

The Fluorine Advantage: A Strategic Enhancement

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8][9] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[8][9]

In the context of indolinone-based kinase inhibitors, strategic fluorination has been instrumental in:

-

Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, impacting its solubility, membrane permeability, and plasma protein binding.[8]

-

Enhancing Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8][10]

-

Improving Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[8]

-

Influencing Conformation: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.

The deliberate incorporation of fluorine transformed the indolinone scaffold from a promising lead into a clinically viable pharmacophore.

A Case Study in Innovation: The Discovery and Development of Sunitinib

The development of Sunitinib (marketed as Sutent®) stands as a landmark achievement in the history of fluorinated indolinones and a prime example of successful "bench to bedside" drug development.[11] Discovered at SUGEN (later acquired by Pfizer), Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][12]

The Precursors: SU5416 and SU6668

The journey to Sunitinib began with earlier indolinone-based compounds, notably SU5416 and SU6668. These molecules were designed as ATP mimics to compete with ATP for binding to the catalytic site of RTKs.[3][12]

-

SU5416: This compound was identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[13][14]

-

SU6668: Building on the insights from SU5416, SU6668 was developed as a multi-targeted inhibitor, targeting not only VEGFRs but also fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs), all implicated in tumor angiogenesis and growth.[15][16]

These early compounds demonstrated significant anti-angiogenic and antitumor effects in preclinical models, validating the therapeutic potential of targeting these kinase families.[13][15][16][17]

The Emergence of Sunitinib (SU11248)

Sunitinib, initially designated SU11248, was the third in this series of innovative compounds.[3][12] The key structural modification in Sunitinib, compared to its predecessors, was the incorporation of a fluorine atom on the indolinone ring. This strategic fluorination, coupled with other modifications, resulted in a molecule with an optimized pharmacological profile.

Sunitinib inhibits a multitude of RTKs, including:

-

VEGF receptors (VEGFRs)

-

Platelet-derived growth factor receptors (PDGF-Rs)

-

c-KIT (stem cell factor receptor)

-

Flt-3 (Fms-like tyrosine kinase 3)

-

RET (rearranged during transfection)

-

CSF-1R (colony-stimulating factor 1 receptor)

This multi-targeted approach allows Sunitinib to simultaneously block tumor angiogenesis, tumor cell proliferation, and survival.[3][12]

Clinical Significance and Approval

Sunitinib was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[12][18] This was a landmark approval, as it was the first time a cancer drug was simultaneously approved for two different indications.[3][12] For patients with imatinib-resistant GIST, Sunitinib offered a much-needed new treatment option.[3] Its efficacy in metastatic RCC also established it as a standard first-line treatment.[18]

Synthetic Methodologies for Fluorinated Indolinones

The synthesis of fluorinated indolinones can be achieved through various strategies, generally involving either the construction of the indolinone ring from a fluorinated precursor or the direct fluorination of a pre-formed indolinone scaffold.

General Synthetic Workflow

A common approach to synthesizing fluorinated indolinones like Sunitinib involves a multi-step sequence. The following diagram illustrates a generalized workflow:

Caption: Generalized synthetic workflow for fluorinated indolinones.

Key Experimental Protocol: Synthesis of a Sunitinib Analog

The following is a representative, step-by-step protocol for the synthesis of a fluorinated indolinone, illustrating the key chemical transformations.

Step 1: Synthesis of 5-Fluoro-1,3-dihydro-2H-indol-2-one

-

To a solution of 4-fluoro-2-nitrotoluene in ethanol, add a solution of diethyl oxalate and sodium ethoxide.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate.

-

Filter and dry the precipitate.

-

Reduce the nitro group of the resulting ester using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

-

The reduction is followed by spontaneous cyclization to yield 5-fluoro-1,3-dihydro-2H-indol-2-one.

Step 2: Condensation with Pyrrole-4-carboxaldehyde

-

Dissolve the 5-fluoro-1,3-dihydro-2H-indol-2-one and 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde in ethanol.

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to allow the product, (Z)-5-fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one, to precipitate.

-

Filter and wash the solid with cold ethanol.

Step 3: Introduction of the Diethylaminoethyl Side Chain

-

To a suspension of the product from Step 2 in a suitable solvent like DMF, add a base such as sodium hydride to deprotonate the pyrrole nitrogen.

-

Add 2-diethylaminoethyl chloride hydrochloride and heat the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final fluorinated indolinone.

Mechanism of Action: Competitive ATP Inhibition

Fluorinated indolinones, including Sunitinib, exert their therapeutic effect by acting as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases.[3][12]

Caption: Mechanism of action of fluorinated indolinone kinase inhibitors.

The indolinone core mimics the adenine ring of ATP, allowing it to fit into the hydrophobic pocket of the kinase domain. The various substituents on the indolinone and the side chain form key hydrogen bonds and van der Waals interactions with amino acid residues in the ATP-binding site, effectively blocking the binding of ATP and preventing the autophosphorylation and activation of the kinase. This inhibition of kinase activity disrupts the downstream signaling pathways that drive tumor growth, proliferation, and angiogenesis.[12]

Conclusion and Future Directions

The discovery and development of fluorinated indolinones represent a triumph of rational drug design and medicinal chemistry. The strategic incorporation of fluorine into the indolinone scaffold has yielded potent, multi-targeted kinase inhibitors that have significantly impacted the treatment of various cancers. The success of Sunitinib has paved the way for the development of other indolinone-based kinase inhibitors, and the scaffold continues to be a fertile ground for the discovery of new therapeutics.

Future research in this area is likely to focus on:

-

Developing more selective inhibitors: While the multi-targeted approach has its advantages, inhibitors with greater selectivity for specific kinases could offer improved safety profiles.

-

Overcoming drug resistance: As with many targeted therapies, resistance to fluorinated indolinones can develop. The design of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research.

-

Exploring new therapeutic areas: The diverse biological activities of indolinones suggest their potential application in other diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

The history of fluorinated indolinones serves as a powerful testament to the importance of understanding structure-activity relationships and the transformative potential of strategic chemical modifications in drug discovery.

References

-

Sunitinib - Wikipedia. Available at: [Link]

-

Discovery and Development of Sunitinib (SU11248): A Multitarget Tyrosine Kinase Inhibitor of Tumor Growth, Survival, and Angiogenesis | Request PDF - ResearchGate. Available at: [Link]

-

Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma. Available at: [Link]

-

Sunitinib -- Tyrosine Kinase Inhibitor - World of Molecules. Available at: [Link]

-

Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]

-

The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed. Available at: [Link]

-

The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed. Available at: [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PubMed. Available at: [Link]

-

Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. Available at: [Link]

-

Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC - NIH. Available at: [Link]

-

SU5416 and SU6668 Attenuate the Angiogenic Effects of Radiation-induced Tumor Cell Growth Factor Production and Amplify the Direct Anti-endothelial Action of Radiation in Vitro - AACR Journals. Available at: [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. Available at: [Link]

-

Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Fluorinated Indolizines - ResearchGate. Available at: [Link]

-

Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - Illinois Experts. Available at: [Link]

-

SU5416 and SU6668 attenuate the angiogenic effects of radiation-induced tumor cell growth factor production and amplify the direct anti-endothelial action of radiation in vitro - PubMed. Available at: [Link]

-

SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed. Available at: [Link]

-

Indolinones as promising scaffold as kinase inhibitors: a review - PubMed. Available at: [Link]

-

Indolinones as Promising Scaffold as Kinase Inhibitors: A Review - ResearchGate. Available at: [Link]

-

Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells1 - AACR Journals. Available at: [Link]

-

Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. Available at: [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - NIH. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Discovery of a Broad-spectrum, Fluorinated Lincosamide Antibiotic Through Chemical Synthesis - Harvard DASH. Available at: [Link]

-

Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sunitinib - Wikipedia [en.wikipedia.org]

- 13. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SU5416 and SU6668 attenuate the angiogenic effects of radiation-induced tumor cell growth factor production and amplify the direct anti-endothelial action of radiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Literature Review of 4,5-Difluoroindolin-2-one Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Core and the Significance of Fluorination

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatile heterocyclic system is at the heart of numerous therapeutic agents, most notably in the realm of oncology. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. The presence of two fluorine atoms at the 4 and 5 positions of the indolin-2-one ring, creating 4,5-difluoroindolin-2-one, significantly influences the molecule's electronics, lipophilicity, and metabolic stability, making it a highly attractive building block in drug discovery. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their role as kinase inhibitors in cancer therapy.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in the development of novel therapeutics based on this scaffold. A common and effective strategy involves a multi-step synthesis commencing from commercially available starting materials, culminating in a reductive cyclization to form the desired indolin-2-one ring system.[2][3]

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the preparation of a substituted nitroaniline precursor and its subsequent reductive cyclization.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-nitroaniline

This protocol is adapted from established procedures for the synthesis of similar nitroaniline compounds.[4]

Step 1: Acid Hydrolysis of 4,5-Difluoro-2-nitroacetanilide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-difluoro-2-nitroacetanilide (1 equivalent) with 6 N aqueous hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: The product, 4,5-difluoro-2-nitroaniline, will precipitate out of the solution. Collect the crystals by filtration.

-

Purification: Wash the collected crystals with water and dry them. Further purification can be achieved by recrystallization from a suitable solvent system, such as a hexane-dichloromethane mixture, to yield the pure product.[4]

Experimental Protocol: Reductive Cyclization to this compound

This protocol is a generalized procedure based on the known reductive cyclization of substituted nitroarenes to form indoles and their derivatives.[2][3] The specific substituted 2-nitro intermediate would typically be an ester derivative, such as a malonate, which facilitates cyclization.

Step 1: Preparation of the Reaction Mixture

-

Reactants: To a reaction vessel, add the substituted 2-nitro intermediate (e.g., a derivative of 4,5-difluoro-2-nitrophenylacetic acid) (1 equivalent).

-

Solvent: Add a suitable solvent, such as ethanol.

-

Reducing Agent: Add a reducing agent. A common and effective choice is iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl).

Step 2: Reaction Execution

-

Heating: Heat the reaction mixture to reflux and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Isolation

-

Filtration: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Chromatography: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Biological Activity and Therapeutic Applications

Derivatives of this compound have shown significant promise in a range of therapeutic areas, most notably as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

Anticancer Activity: Targeting Kinase Signaling

The indolin-2-one scaffold is a key component of several FDA-approved kinase inhibitors, such as Sunitinib, which features a 5-fluoroindolin-2-one core.[5][6] The rationale behind synthesizing this compound derivatives is to leverage the unique properties of the difluoro substitution to potentially enhance potency, selectivity, and pharmacokinetic properties.

A primary target for many indolin-2-one-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[7][8] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a key therapeutic strategy. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound derivatives can block its activation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and survival.[9]

Sources

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Difluoroindolinone Core: A Privileged Scaffold in Modern Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract